molecular formula C6H7FO B6163357 3-ethynyl-3-fluorooxolane CAS No. 2055614-94-1

3-ethynyl-3-fluorooxolane

Cat. No.: B6163357
CAS No.: 2055614-94-1
M. Wt: 114.1
InChI Key:
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Description

3-Ethynyl-3-fluorooxolane is a fascinating chemical compound with diverse scientific applications. This versatile material finds utility in research fields like pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure, featuring both an ethynyl and a fluoro group attached to an oxolane ring, makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3-fluorooxolane can be achieved through several methods. One common approach involves the use of ethynylation and fluorination reactions. The starting material, typically an oxolane derivative, undergoes ethynylation using ethynylating agents under controlled conditions. This is followed by fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale ethynylation and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluorooxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxirane derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Oxirane derivatives.

    Reduction: Ethyl-substituted oxolane.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-3-fluorooxolane has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-ethynyl-3-fluorooxolane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-3-chlorooxolane: Similar structure but with a chloro group instead of a fluoro group.

    3-Ethynyl-3-bromooxolane: Similar structure but with a bromo group instead of a fluoro group.

    3-Ethynyl-3-iodooxolane: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

3-Ethynyl-3-fluorooxolane is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials .

Properties

CAS No.

2055614-94-1

Molecular Formula

C6H7FO

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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